Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone
Description
Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a furan ring, a nonane ring, and an azaspiro linkage, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-7-15(10-14(11)5-2-6-14)13(16)12-4-8-17-9-12/h4,8-9,11H,2-3,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMOKQWRNZERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC12CCC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone typically involves multiple steps, starting with the preparation of the furan ring and the azaspiro nonane structure. The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst. The azaspiro nonane structure is often prepared through a series of cyclization and functionalization reactions involving amines and ketones.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Halogenated furans, nitrofurans
Scientific Research Applications
Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azaspiro nonane structure may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone
- Furan-3-yl-(8-methyl-6-azaspiro[3.5]nonan-6-yl)methanone
- Furan-3-yl-(9-methyl-5-azaspiro[3.5]nonan-6-yl)methanone
Uniqueness
Furan-3-yl-(9-methyl-6-azaspiro[3.5]nonan-6-yl)methanone is unique due to its specific spiro linkage and the presence of both a furan ring and an azaspiro nonane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
